molecular formula C10H11NO B14502464 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol CAS No. 62885-16-9

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol

Katalognummer: B14502464
CAS-Nummer: 62885-16-9
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: IGFCVWPORYWFBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a prop-2-yn-1-ylamino group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol typically involves the reaction of a phenol derivative with prop-2-yn-1-ylamine. One common method is the nucleophilic substitution reaction where the phenol derivative is treated with prop-2-yn-1-ylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alkenes or alkanes depending on the extent of reduction.

    Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism by which 2-{[(Prop-2-yn-1-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(Prop-2-yn-1-yl)amino]methyl}benzene
  • 2-{[(Prop-2-yn-1-yl)amino]methyl}naphthalene

Uniqueness

2-{[(Prop-2-yn-1-yl)amino]methyl}phenol is unique due to the presence of both a phenol group and a prop-2-yn-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Eigenschaften

CAS-Nummer

62885-16-9

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-[(prop-2-ynylamino)methyl]phenol

InChI

InChI=1S/C10H11NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h1,3-6,11-12H,7-8H2

InChI-Schlüssel

IGFCVWPORYWFBH-UHFFFAOYSA-N

Kanonische SMILES

C#CCNCC1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.